3-(3-Ethylcyclopentyl)propanoic acid

Catalog No.
S653542
CAS No.
1338-24-5
M.F
CnH2n-1COOH
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Ethylcyclopentyl)propanoic acid

CAS Number

1338-24-5

Product Name

3-(3-Ethylcyclopentyl)propanoic acid

IUPAC Name

3-(3-ethylcyclopentyl)propanoic acid

Molecular Formula

CnH2n-1COOH
C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-2-8-3-4-9(7-8)5-6-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)

InChI Key

WVRFSLWCFASCIS-UHFFFAOYSA-N

SMILES

CCC1CCC(C1)CCC(=O)O

Solubility

Insoluble (<50 mg/L) in water
Completely soluble in organic solvents
Solubility in water: poo

Synonyms

cobalt naphthenate, lead naphthenate, naphthenic acid, naphthenic acid, lead salt, naphthenic acids

Canonical SMILES

CCC1CCC(C1)CCC(=O)O

Biomarkers for Oil Exploration and Maturation

NAs act as biomarkers in crude oil, offering insights into its origin, biodegradation level, and maturity level []. The specific composition and concentration of NAs in different oil samples can be analyzed using techniques like mass spectrometry []. This information helps researchers understand the formation processes of oil deposits and predict their potential for further exploration and extraction [].

Understanding Oil-Water Interactions and Emulsion Stability

NAs exhibit surface-active properties similar to surfactants, allowing them to stabilize emulsions formed between water and oil droplets []. Studying the behavior of NAs at the oil-water interface helps researchers understand the mechanisms behind emulsion formation and stability, which is crucial for developing efficient oil separation and transportation methods [].

Environmental Impact and Remediation Strategies

NAs released from oil spills or during oil extraction processes can pose a threat to aquatic environments. Research focuses on understanding the toxicity and biodegradability of different NA fractions to assess their environmental impact []. Additionally, scientists are exploring strategies for remediating oil spills and contaminated water bodies, including the development of bioremediation techniques using microorganisms that can degrade NAs [].

Development of New Materials and Applications

The unique properties of NAs are investigated for developing new materials and applications. Studies explore their potential use as corrosion inhibitors, antimicrobials, and precursors for the synthesis of various chemicals []. Additionally, their properties as emulsifiers and dispersants are being explored for various industrial applications, such as in the production of paints, coatings, and lubricants [].

3-(3-Ethylcyclopentyl)propanoic acid is an organic compound characterized by its unique structure, which includes a propanoic acid group attached to a cyclopentane ring that is further substituted with an ethyl group. Its molecular formula is C10H18O2, and it has a molecular weight of approximately 170.25 g/mol. The compound is categorized under carboxylic acids and aliphatic cyclic structures, showcasing both aliphatic and cyclic characteristics in its molecular architecture .

The mechanism of action of NAs is dependent on the specific application. For instance, in corrosion processes, NAs are believed to interact with the metal surface and promote its degradation []. Further research is required to fully understand the mechanism of action for various applications.

Toxicity:

NAs can exhibit a range of toxicities depending on the specific composition of the mixture. Some NA fractions can be toxic to aquatic life.

Flammability:

NAs can be flammable, with flash points varying depending on the specific mixture [].

Reactivity:

NAs can be corrosive to metals [].

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Reduction: It can be reduced to form corresponding alcohols or aldehydes.

The compound's reactivity is influenced by the presence of the cyclopentyl and ethyl groups, which can affect sterics and electronic properties during reactions .

The synthesis of 3-(3-Ethylcyclopentyl)propanoic acid typically involves multi-step organic reactions. Some common methods include:

  • Alkylation: Starting from cyclopentane derivatives, ethyl groups can be introduced via alkylation techniques.
  • Carboxylation: The introduction of the carboxylic acid functional group can be achieved through carboxylation reactions involving suitable precursors.
  • Functional Group Transformations: Utilizing various reagents to convert existing functional groups into the desired carboxylic acid.

These methods often require careful control of reaction conditions to ensure high yields and purity of the final product .

3-(3-Ethylcyclopentyl)propanoic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug synthesis or as an intermediate in pharmaceutical formulations.
  • Chemical Research: Used in studies exploring the reactivity of cycloaliphatic compounds.
  • Material Science: Potential applications in developing new materials or polymers due to its unique structural properties.

Its unique structure may also make it a candidate for specific niche applications within these fields .

Several compounds share structural similarities with 3-(3-Ethylcyclopentyl)propanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
3-(2-Ethylcyclopentyl)propanoic acidCarboxylic AcidDifferent ethyl substitution position
3-(4-Ethylcyclohexyl)propanoic acidCarboxylic AcidCyclohexane ring instead of cyclopentane
2-(Cyclopropyl)propanoic acidCarboxylic AcidSmaller cycloalkane structure

The uniqueness of 3-(3-Ethylcyclopentyl)propanoic acid lies in its specific cyclopentane structure combined with an ethyl group at the 3-position, which may influence its reactivity and biological activity compared to similar compounds .

Physical Description

Liquid

Color/Form

Viscous liquids ... Colors range from pale yellows to dark amber
Gold to black liq

XLogP3

3.1

Boiling Point

BP: 270-470 °F = 132-243 °C = 405-516 deg K (at 1 atm)
140-370 °C

Flash Point

101 °C (214 °F) - closed cup
300 °F (open cup)
149 °C o.c.

Density

Specific gravity: 0.95-0.98 (crude); 0.94-0.98 (refined); 0.95-0.98 (highly refined), all at 20 °C
Relative density (water = 1): 0.982 (liquid)

LogP

5->6 (calculated)

Odor

An odor develops upon storage of the refined acids.

Melting Point

-35 — 2 °C

GHS Hazard Statements

Aggregated GHS information provided by 1140 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 26 of 1140 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 1114 of 1140 companies with hazard statement code(s):;
H315 (49.19%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (11.49%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (79.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (79.26%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Naphthenic acids are naturally occurring thick liquids that are extracted from crude oil. They range in color from pale yellow to dark amber. They have a musty oily odor. They have low to moderate solubility in water. USE: Naphthenic acids are important commercial chemicals mostly used as starting materials to make metal naphthenate salts. Copper and zinc naphthenate are major products used to preserve wood and outdoor textiles. Metal naphthenate salts are also components in lubricating oils and greases, oil-based paints, catalysts, rust and corrosion inhibitors, emulsifiers, and defoamers. They are also used in the manufacture of tires. Naphthenic acids also are used as solvents. EXPOSURE: Workers making or using naphthenic acids or their metal salts may have skin contact. Skin contact can occur from people handling wood or outdoor textiles containing metal naphthenate salts. In the environment, naphthenic acids are not likely to move into air from soil or water surfaces. They are expected to move through soil at slow to moderate rates. They are slowly broken down by microorganisms. Naphthenic acids do not build up in tissues of aquatic organisms. RISK: The potential for naphthenic acids to produce toxic effects in humans has not been studied. Direct contact with naphthenic acids is severely irritating to the eyes and skin of laboratory animals. Increased abortions were found in laboratory animals given moderately high to high doses of a refined naphthenic acid by mouth before mating. The potential for naphthenic acids to cause cancer in laboratory animals has not been studied. The potential for naphthenic acids to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

Naphthenic acids are viscous liquids, with phenolic and sulfur impurities present that are largely responsible for their characteristic odor.
5-25 wt% hydrocarbons whose composition is the same as the petroleum fraction from which the naphthenic acids are derived.

Other CAS

1338-24-5

Methods of Manufacturing

Naphthenic acids are generally obtained by caustic extraction of petroleum distillates boiling between 200 and 370 °C. A continuous process has been developed for removing naphthenic acids from refinery streams by caustic washing. Caustic extraction also removes other acidic components of the petroleum fraction.
Naphthenic acids (mostly mono- or dicyclic cycloalkane carboxylic acids, e.g., cyclopentane carboxylic acid) are constituents of naphthenic crude oils. Being corrosive, they have to be removed from crude oils or distillates by alkali extraction in the distillation process. The separated naphthenic acids are marketed as acidic extractants for metals; naphthenates are used as metallic soaps.
EXTRACTION FROM CRUDE OIL WITH AQUEOUS SODIUM HYDROXIDE; DISTILLATION OF CRUDE OR REDUCED CRUDE OIL OVER SODIUM HYDROXIDE.

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Rubber product manufacturing
Wood product manufacturing
Naphthenic acids: ACTIVE
Naphthenic acids are mixtures of naturally occurring cycloaliphatic carboxylic acids recovered from petroleum distillates. ... Commercial naphthenic acids are sold in various grades of purity.
In commerce /naphthenic acids/ is name of acidic petroleum fractions, consisting of cyclic carboxylic acids extractable from kerosene and oil.
Spraying grapes with 120 cc 40% naphthenic acids sodium salts/ha added to 1% bordeaux mixt incr yield by 13.3%, incr sugar content by 2.6%, & decr acidity by 2.7 g/L in comparison with controls sprayed with 800 L of 1% bordeaux mixt/ha.
Naphthenic acids are represented by a general formula CnH2n-z O2, where n indicates the carbon number and z specifies a homologous series. The z is equal to 0 for saturated, acyclic acids and increases to 2 in monocyclic naphthenic acids, to 4 in bicyclic naphthenic acids, to 6 in tricyclic acids, and to 8 in tetracyclic acids. Naphthenic acids in the range of C-7 to C-12 consist mainly of monocyclic acids. The more complex acids contain larger proportions of multicyclic condensed compounds.
For more General Manufacturing Information (Complete) data for NAPHTHENIC ACIDS (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Mass spectroscopy was used to study composition of separated petroleum acids. Acids were amber yellow and included fatty, mono-, bi-, and tricyclic, aromatic, and alkyl substituted naphthenic aromatic and dinaphthenic aromatic acids.
Oil products in sea water were extracted with chloroform and determined by UV at 292 nm. Quantity of naphthenic acids passing into water solution of oil products depended on the nature of the oil.
Naphthenic acid concentration in crude oil and distillates is typically measured by titrating with potassium hydroxide for neutralization number using potentiometric or colorimetric methods. The same procedures are used to measure the acid number of crude or refined naphthenic acids after recovery from the petroleum fraction. The neutralization or acid numbers are expressed numerically as mg KOH (formula wt = 56.1) required to neutralize the acidity in 1 g of sample. This value for the acid on an impurityfree basis is readily converted to equivalent weight by dividing 100x the formula weight of KOH by the acid number. Naphthenic acid having a high acid number indicates a low molecular or equivalent weight product. Crude oil or a petroleum fraction would have a very low acid number, since the acid content is low. Naphthenic acids comprise a highly complex mixture containing hundreds of compounds that are impossible to separate into individual components, even by high resolution gas chromatography. Progress in obtaining information on the structure of naphthenic acids has been retarded because of this complexity. Analysis by gas chromatography of methyl esters is useful in detecting naphthenic acids adulterated with synthetic or vegetable oil-based fatty acids. Infrared spectroscopy is unable to distinguish clearly between naphthenic and fatty acids. Two mass spectrometric methods have been developed which improve the characterization of naphthenic acids. Chemical ionization using fluoride ion as a reactant gas and fast-atom bombardment both use the negative ion detection mode. The two methods detect the (M - 1)- ion in carboxylic acids, including high molecular weight species with no fragmentation. These methods allow the identification of naphthenic acids based on carbon number and z-series distributions, providing a fingerprint useful in correlating the sources of crude oils.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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